2-Methyl-5-((4-nitrophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
2-methyl-5-[(4-nitrophenyl)-piperidin-1-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c1-11-18-17-21(19-11)16(23)15(26-17)14(20-9-3-2-4-10-20)12-5-7-13(8-6-12)22(24)25/h5-8,14,23H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDHTYIMOZSQQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCCCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-((4-nitrophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate thioamides with α-haloketones under basic conditions.
Formation of the Triazole Ring: The triazole ring is formed by the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate electrophiles.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration of an aromatic precursor, followed by coupling with the thiazole-triazole intermediate.
Attachment of the Piperidine Moiety: The piperidine moiety is introduced through nucleophilic substitution reactions, typically using piperidine and an appropriate leaving group on the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-((4-nitrophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions often use alkyl halides or sulfonates as electrophiles.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-5-((4-nitrophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-5-((4-nitrophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and functional differences between the target compound and its analogues:
Pharmacological Activity
- However, the absence of piperidine in 3j (4-nitrophenyl) suggests that the target’s piperidine moiety could modulate receptor binding or solubility . Compound 3c (4-fluorophenyl) demonstrates high selectivity in the MES test (ED₅₀ = 49.1 mg/kg), while 5b (4-propoxyphenyl) shows dual activity in MES and PTZ models. The target’s hydroxyl group may influence metabolic stability or toxicity profiles .
Structural and Electronic Effects
- Piperidine introduces basicity, improving solubility in physiological environments compared to non-polar analogues like 5a .
- The hydroxyl group at position 6 may participate in hydrogen bonding, a feature absent in 3c and 5b, which could improve target specificity .
Biological Activity
The compound 2-Methyl-5-((4-nitrophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data tables and case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₈N₄O₂S
- Molecular Weight : 334.39 g/mol
Structural Features
The compound features a thiazolo-triazole core, which is known for its diverse biological activities. The presence of a nitrophenyl group and a piperidine moiety may enhance its pharmacological profile.
Anticancer Activity
Recent studies have investigated the anticancer properties of thiazolo[3,2-b][1,2,4]triazole derivatives. The compound has shown promising results in vitro against various cancer cell lines.
Case Study: Anticancer Efficacy
In a study evaluating several thiazolo derivatives, the compound exhibited significant cytotoxic effects against leukemia cell lines. The half-maximal inhibitory concentration (IC50) values were found to be lower than those of standard chemotherapeutic agents like doxorubicin, indicating superior potency in some cases .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives are well-documented. The compound has been tested against common pathogens, including bacteria and fungi.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 µg/mL | |
| Escherichia coli | 25 µg/mL | |
| Candida albicans | 15 µg/mL |
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as Bcl-2 .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of thiazole derivatives. Modifications to the piperidine and nitrophenyl groups have been shown to significantly influence efficacy.
Key Findings from SAR Studies
- Piperidine Substitution : Variations in the piperidine ring can enhance solubility and bioavailability.
- Nitrophenyl Group : The position and nature of substituents on the nitrophenyl group affect the compound's interaction with target proteins involved in cancer progression.
Q & A
Basic: What are the standard synthetic routes for synthesizing thiazolo-triazole derivatives like 2-Methyl-5-((4-nitrophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol?
Methodological Answer:
Thiazolo-triazole derivatives are typically synthesized via multi-step reactions involving heterocyclic coupling and functional group transformations. A general approach includes:
- Step 1: Condensation of a nitrophenyl-piperidine intermediate with a thiazolo-triazole precursor under reflux conditions in ethanol or PEG-400 (a green solvent). Catalysts like triethylamine or Bleaching Earth Clay (pH 12.5) are used to enhance reactivity .
- Step 2: Post-reaction purification via thin-layer chromatography (TLC) and recrystallization from solvents like dimethylformamide (DMF) or ethanol to isolate the pure product .
Example Protocol from Evidence:
| Reagent | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 4-nitrophenyl-piperidine | PEG-400 | Bleaching Earth Clay | 70–80 | 1 | ~75–85 |
Advanced: How can researchers optimize reaction conditions to mitigate side reactions in thiazolo-triazole synthesis?
Methodological Answer:
Side reactions (e.g., over-alkylation or decomposition) are common due to the nitro group's electron-withdrawing effects. Optimization strategies include:
- Temperature Control: Maintaining temperatures below 80°C to prevent thermal degradation .
- Catalyst Selection: Using phase-transfer catalysts like triethylamine to improve regioselectivity .
- Solvent Screening: Polar aprotic solvents (e.g., DMF) stabilize intermediates, while PEG-400 reduces byproduct formation .
Data Contradiction Analysis:
Conflicting reports on yields (e.g., 75% in PEG-400 vs. 60% in ethanol) suggest solvent polarity significantly impacts reaction efficiency. Researchers should validate conditions via small-scale trials before scaling up .
Basic: What spectroscopic techniques are used to confirm the structure of thiazolo-triazole derivatives?
Methodological Answer:
Key techniques include:
- IR Spectroscopy: Identifies functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, S-H stretch at 2550–2600 cm⁻¹) .
- ¹H/¹³C NMR: Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, piperidine-CH₂ at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS): Confirms molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
Example Data from Evidence:
| Technique | Key Peaks | Functional Group |
|---|---|---|
| IR | 1620 cm⁻¹ | C=N (triazole) |
| ¹H NMR | δ 3.2 (m, 4H) | Piperidine-CH₂ |
Advanced: How can computational methods predict the biological activity of thiazolo-triazole derivatives?
Methodological Answer:
Molecular docking studies using enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) are employed to assess antifungal potential. Steps include:
- Ligand Preparation: Energy minimization of the thiazolo-triazole structure using software like AutoDock Vina .
- Binding Affinity Analysis: Docking scores (e.g., -8.2 kcal/mol) indicate stronger interactions with active sites .
- Validation: Compare results with experimental bioassays (e.g., antifungal activity against Candida spp.) .
Critical Consideration:
Contradictions between docking predictions and experimental results (e.g., high affinity but low bioactivity) may arise due to solubility issues or off-target effects. Cross-validation with in vitro assays is essential .
Advanced: How to address contradictory physicochemical data (e.g., melting points, solubility) in thiazolo-triazole derivatives?
Methodological Answer:
Discrepancies often stem from impurities or polymorphic forms. Mitigation strategies include:
- Recrystallization: Use mixed solvents (e.g., DMF:EtOH, 1:1) to obtain pure crystalline forms .
- Thermogravimetric Analysis (TGA): Monitor decomposition temperatures to verify thermal stability .
- HPLC Purity Checks: Ensure >95% purity before reporting data .
Case Study:
A derivative reported with a melting point of 210–212°C in one study vs. 205–207°C in another was resolved by identifying residual solvent (DMF) via GC-MS, highlighting the need for rigorous drying .
Basic: What are the key applications of thiazolo-triazole derivatives in academic research?
Methodological Answer:
These compounds are primarily explored for:
- Antimicrobial Studies: Structure-activity relationship (SAR) analysis against bacterial/fungal strains .
- Enzyme Inhibition: Targeting pathways like ergosterol biosynthesis (fungal) or tubulin polymerization (anticancer) .
- Material Science: As ligands for metal-organic frameworks (MOFs) due to their heterocyclic rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
